Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.37 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound also contains an ethyl ester group and a phenylacetamido group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base, followed by the acylation of the resulting intermediate with phenylacetyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols . The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions and solvents such as dichloromethane, ethanol, or acetonitrile being commonly used .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes . The phenylacetamido group can enhance the binding affinity of the compound to its targets, contributing to its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-phenylacetamido)acetate: This compound lacks the thiazole ring and has different chemical properties and biological activities.
Thiazole derivatives: Other thiazole derivatives may have different substituents on the thiazole ring, leading to variations in their chemical reactivity and biological effects.
Indole derivatives: Indole derivatives have a different heterocyclic structure and exhibit distinct biological activities compared to thiazole derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-14(19)9-12-10-21-15(16-12)17-13(18)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYLKARKYIKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.